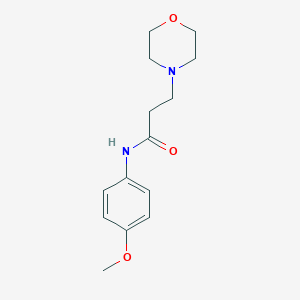![molecular formula C24H19N3O4S B247091 ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, commonly known as THP-1, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. THP-1 is a synthetic compound that belongs to the pyrazolopyridine class of compounds and has been found to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of THP-1 is not fully understood. However, it is believed that THP-1 exerts its biological effects by modulating various signaling pathways in cells. THP-1 has been found to inhibit the activity of certain enzymes and to activate certain transcription factors, which leads to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
THP-1 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activation of immune cells. THP-1 has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors. Additionally, THP-1 has been found to have antioxidant activity and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of THP-1 is its wide range of biological activities, which makes it a useful tool for investigating various cellular processes. Additionally, THP-1 is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations of THP-1 is its complex synthesis method, which requires expertise in organic chemistry. Additionally, THP-1 has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of THP-1. One area of research is the investigation of the exact mechanism of action of THP-1. Additionally, further studies are needed to determine the efficacy of THP-1 in vivo and to investigate its potential use in the treatment of various diseases. Finally, the development of new synthetic methods for the synthesis of THP-1 may lead to the discovery of new analogs with improved biological activity.
Synthesemethoden
The synthesis of THP-1 involves the reaction of 3-aminopyridine with acetylacetone and ethyl 4-bromobenzoate in the presence of a catalyst. The resulting intermediate is then subjected to a multi-step reaction to obtain the final product. The synthesis of THP-1 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
THP-1 has been found to have a wide range of applications in scientific research. It has been shown to have potent anti-inflammatory and anti-cancer activity. THP-1 has also been found to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease. Additionally, THP-1 has been found to have antiviral activity against HIV-1 and has been studied for its potential use in the development of new antiviral drugs.
Eigenschaften
Produktname |
ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate |
|---|---|
Molekularformel |
C24H19N3O4S |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
ethyl 4-[4-(3-hydroxyphenyl)-6-oxo-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C24H19N3O4S/c1-2-31-24(30)14-8-10-16(11-9-14)27-22(15-5-3-6-17(28)13-15)19-20(18-7-4-12-32-18)25-26-21(19)23(27)29/h3-13,22,28H,2H2,1H3,(H,25,26) |
InChI-Schlüssel |
BDQKQMBEJPKGEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=CC=C5)O |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)

amino]propanamide](/img/structure/B247018.png)
![N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)
amino]propanamide](/img/structure/B247020.png)
amino]propanamide](/img/structure/B247021.png)
![4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247022.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247025.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247026.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B247028.png)
![N-(2,4-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247029.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247030.png)
![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)